1,3,5-Tribromo-1,2,4-triazole
Overview
Description
1,3,5-Tribromo-1,2,4-triazole is a useful research compound. Its molecular formula is C2Br3N3 and its molecular weight is 305.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvothermal Ligand Reactions and Photoluminescence
It is used in studying solvothermal ligand reactions, network topologies, and the photoluminescence properties of metal complexes (Jie‐Peng Zhang et al., 2005).
Drug Discovery
The compound plays a role in drug discovery for lead finding, proteomics, and DNA research (H. Kolb & K. B. Sharpless, 2003).
Therapeutic Applications
It has potential therapeutic applications in areas such as antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities (M. Matin et al., 2022).
Pharmacological Applications
1,2,3-triazoles, a closely related group, are used as lead structures in the discovery of various drug molecules, indicating the potential of triazoles in pharmacology (Divya Dheer et al., 2017).
Supramolecular Interactions
1,2,3-triazoles, which are similar in structure, are used in anion recognition, catalysis, and photochemistry, suggesting diverse functional applications of triazoles (B. Schulze & U. Schubert, 2014).
Development of New Drugs
Derivatives of 1,3,5-Tribromo-1,2,4-triazole are being developed for drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (V. Ferreira et al., 2013).
Biological Activity in Pharmacy and Agrochemistry
1,2,4-triazole-3-thione derivatives are used in fields like pharmacy, agrochemistry, and photography due to their biological activity (O. M. Holovko-Kamoshenkova et al., 2020).
Biomedical Applications
It provides access to a new class of biologically active heterocyclic compounds for biomedical applications (S. Riyadh & S. M. Gomha, 2020).
Chemical Research Applications
The synthesis of 1,3,5-trisubstituted 1,2,4-triazole derivatives using triethylamine as a base is useful in chemical research (Li-Ya Wang et al., 2011).
Antimicrobial and Antiviral Activity
1,2,4-triazole derivatives demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities (M. V. Ohloblina, 2022).
Diverse Pharmacological Effects
Drugs based on 1,2,4-triazole exhibit antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko Tm et al., 2016).
Synthesis of Biologically Relevant Compounds
The synthesis of biologically relevant 1,2,3- and 1,3,4-triazoles indicates the importance of triazoles in biological and medicinal chemistry (Lori Gonnet et al., 2021).
Pharmacophoric Groups
1,2,3-triazoles participate in important binding interactions with biological targets and maintain a good pharmacokinetic profile, which may extend to similar compounds like this compound (A. Massarotti et al., 2014).
Potential Medical Applications
The synthesized compounds based on triazoles have potential medical applications due to their solubility in organic solvents (O. A. Bihdan & V. Parchenko, 2018).
Rapid Synthesis Method
An efficient synthesis method for 1,3,5-substituted 1,2,4-triazoles indicates its accessibility for various applications (G. Castanedo et al., 2011).
Explosive Compounds with Detonation Properties
High-density energetic salts of certain triazole derivatives have promising properties as explosive compounds (Venugopal Thottempudi & J. Shreeve, 2011).
Electrochemical Synthesis Method
An electrochemical multicomponent annulation for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles provides an environmentally friendly approach to synthesis (Z. Zhao et al., 2021).
Properties
IUPAC Name |
1,3,5-tribromo-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br3N3/c3-1-6-2(4)8(5)7-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCZMXMBFKVLGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN(C(=N1)Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.